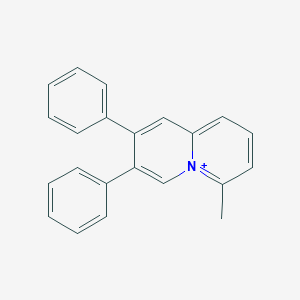
6-Methyl-2,3-diphenylquinolizinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-diphenylquinolizinium, also known as MDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDQ belongs to the quinolizinium family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3-diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of oxidative stress and the activation of cellular signaling pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. This compound has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-2,3-diphenylquinolizinium has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of research supporting its potential applications. However, this compound has some limitations as well. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the complex synthesis process required to produce this compound may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2,3-diphenylquinolizinium. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in treating other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
6-Methyl-2,3-diphenylquinolizinium can be synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
6-Methyl-2,3-diphenylquinolizinium has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Fórmula molecular |
C22H18N+ |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6-methyl-2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C22H18N/c1-17-9-8-14-20-15-21(18-10-4-2-5-11-18)22(16-23(17)20)19-12-6-3-7-13-19/h2-16H,1H3/q+1 |
Clave InChI |
PNUKEUIHMNPWLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=[N+]2C=C(C(=CC2=CC=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
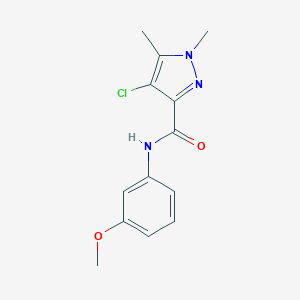
![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

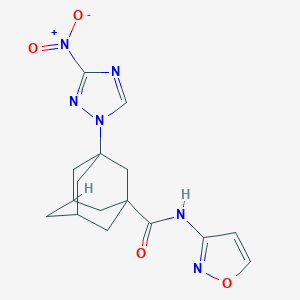
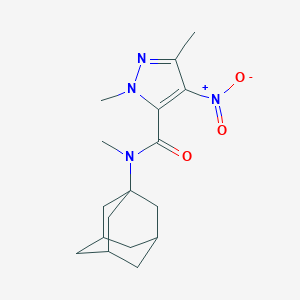
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
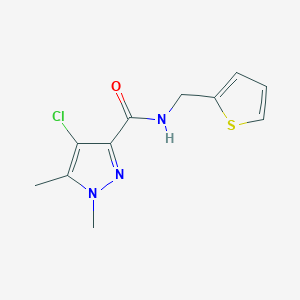
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
